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molecular formula C8H6ClNO2 B8485104 4-Chloromethyl-2-(3-furyl)oxazole

4-Chloromethyl-2-(3-furyl)oxazole

Cat. No. B8485104
M. Wt: 183.59 g/mol
InChI Key: UMISUZRKWUPTQB-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 47, 3-furancarboxamide was reacted with 1,3-dichloroacetone to give 4-chloromethyl-2-(3-furyl)oxazole. The yield was 44%. Recrystallization from diethyl ether-hexane gave colorless prisms. mp 70-71° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([NH2:8])=[O:7])=[CH:2]1.[Cl:9][CH2:10][C:11]([CH2:13]Cl)=O>>[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)[O:7][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C=C1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=COC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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